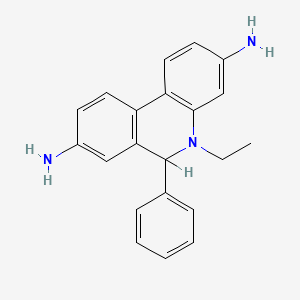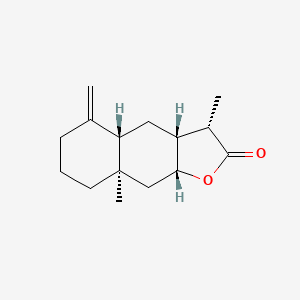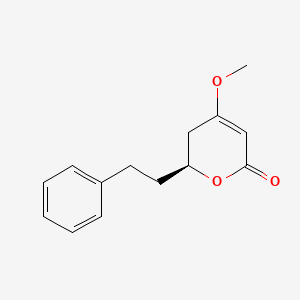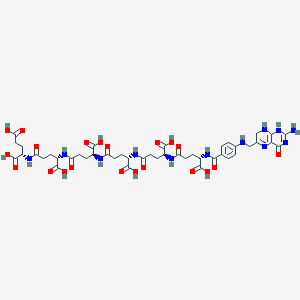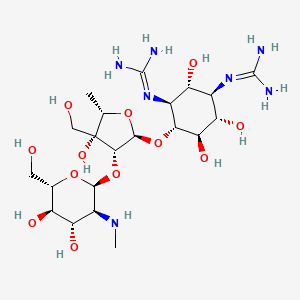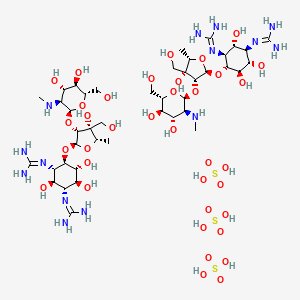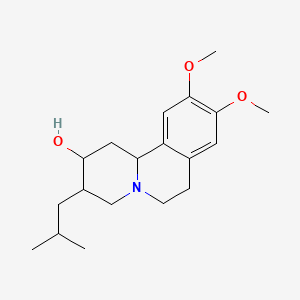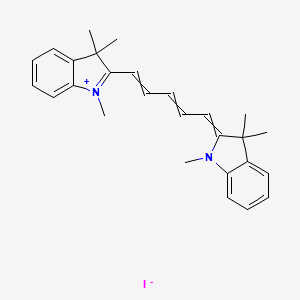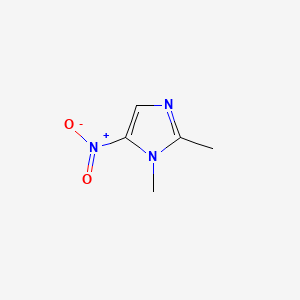
Dimetridazole
Overview
Description
Dimetridazole is a drug that combats protozoan infections and belongs to the nitroimidazole class . It was commonly added to poultry feed, leading to its presence in eggs . Due to suspicions of it being carcinogenic, its use has been legally limited, but it is still found in eggs . It is now banned as a livestock feed additive in many jurisdictions, including the European Union, Canada, and the United States .
Synthesis Analysis
The synthesis of Dimetridazole involves complex chemical reactions. A study describes the determination of four nitroimidazoles (metronidazole, dimetridazole, ronidazole, and ipronidazole) and their hydroxy-metabolites in chicken egg with an easy, robust pass-through cleanup and LC/MS/MS analysis . Another study discusses the adsorption of Dimetridazole and Metronidazole onto Biochar Derived from Sugarcane Bagasse .Molecular Structure Analysis
The molecular structure properties of Dimetridazole were investigated both in the solid and liquid phases . Molecular electrostatic potential surface and Hirshfeld surface analysis were respectively used to investigate the overall charge distribution and the intermolecular interaction of Dimetridazole .Chemical Reactions Analysis
A three-dimensional Cu2O/electrochemically reduced graphene (ErGO)-modified electrode was developed for the determination of Dimetridazole . The enhanced electrocatalytic reduction of Dimetridazole was confirmed, and the electrochemical reduction reaction was found to be a typical adsorption-controlled process .Scientific Research Applications
Antibiotic in Veterinary Medicine
Dimetridazole (DMZ) is a nitroimidazole derivative that has garnered growing interest in the medical community due to its noteworthy pharmacological and toxicological properties . It is a notable antibiotic used for bacterial and protozoal infections in animals . It is also used as a growth promoter in meat production to enhance efficiency in feeding .
Electrochemical Sensing in Food Samples
Increasing interest is being directed toward developing high-performance sensors for continuous monitoring of DMZ in food samples . This research investigated an electrochemical sensor-based nano-sized ErVO4 attached to a sheet-like g-CN-coated glassy carbon electrode to determine dimetridazole (DMZ) .
Detection in Milk Samples
The same electrochemical sensor was applied to real-time milk sample analysis for the detection of analytes . This could be particularly useful in ensuring the safety and quality of dairy products.
Electro-Catalytic Detection in Beverages
An electrochemical sensor fabricated by electro-deposition of Ag on carbon graphite was used for the electro-catalytic detection of dimetridazole in orange juice, tomato juice, and tap water . This shows the potential of DMZ detection in various liquid food items.
Fluorescence Probe in Food Safety Assessment
A novel three-dimensional Metal-Organic Framework zwitterionic composite, {[CdL2]·Cl2·6H2O} (MOF 1), was synthesized by hydrothermal method and applied as a fluorescence probe for the detection of DTZ . This indicates the potential of DMZ in the field of food safety assessment.
Indicator of Food Safety
Dimetridazole (DTZ) is such a significant indicator in food safety assessment that a high priority should be given to it . This highlights the importance of DMZ in maintaining food safety standards.
Mechanism of Action
Target of Action
Dimetridazole, a member of the nitroimidazole class of drugs, primarily targets protozoan infections . It is selectively taken up by anaerobic microorganisms and protozoa .
Mode of Action
It is known that dimetridazole and other nitroimidazoles are prodrugs that are reductively activated under low oxygen tension . This reduction leads to the formation of intermediate compounds and free radicals that are toxic to the cell . These toxic intermediates bind to the DNA of the organisms, blocking nucleic acid synthesis .
Biochemical Pathways
The biochemical pathways affected by Dimetridazole involve the reduction of the nitro group of the drug, which is only made by anaerobic bacteria and protozoa . This reduction process leads to the fragmentation of the imidazole ring and the formation of toxic intermediates . These intermediates disrupt the normal function and replication of DNA, inhibiting the growth and spread of the infection .
Pharmacokinetics
It is known that dose adjustments may be required in patients with hepatic impairment, as clearance is impaired in these patients . The clearance of metronidazole, a similar nitroimidazole, in the kidneys is estimated at 10 mL/min/1.73 m2 .
Result of Action
The result of Dimetridazole’s action is the effective combat of protozoan infections . By inhibiting the growth and spread of the infection, Dimetridazole helps to control and eliminate the disease. Due to suspicions of it being carcinogenic, its use has been legally limited .
Action Environment
The action of Dimetridazole can be influenced by environmental factors. For instance, it used to be commonly added to poultry feed, leading to it being found in eggs . Due to suspicions of it being carcinogenic, its use in this environment has been legally limited . It is now banned as a livestock feed additive in many jurisdictions .
Safety and Hazards
properties
IUPAC Name |
1,2-dimethyl-5-nitroimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-4-6-3-5(7(4)2)8(9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXPYPUJPLLOIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020497 | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimetridazole | |
CAS RN |
551-92-8 | |
| Record name | Dimetridazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimetridazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dimetridazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226253 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dimethyl-5-nitroimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimetridazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.184 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETRIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K59P7XNB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dimetridazole exert its antimicrobial effect?
A1: While the exact mechanism is not fully elucidated, Dimetridazole is believed to function as a prodrug. [] Under anaerobic conditions, it is reduced, forming cytotoxic metabolites that interact with DNA. [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []
Q2: Which microorganisms are particularly susceptible to Dimetridazole?
A2: Dimetridazole exhibits activity against a range of anaerobic protozoa and some bacteria. [] Notably, it has shown efficacy against Tritrichomonas foetus, a parasite causing bovine trichomoniasis. [, , ] It also demonstrates effectiveness against Histomonas meleagridis, a protozoan responsible for blackhead disease in turkeys. [, , ]
Q3: Does Dimetridazole affect the gut microbiota in animals?
A3: Yes, Dimetridazole can alter the composition of gut microbiota. Studies in mice showed a decrease in lactobacilli, a beneficial bacterial group, during Spironucleus muris infection, possibly due to the parasite feeding on them. [] Treatment with Dimetridazole further affected the gut microbial balance, leading to a significant increase in coliform bacteria. [] This shift highlights the potential impact of Dimetridazole on the host's gut ecosystem.
Q4: What is the molecular formula and weight of Dimetridazole?
A4: Dimetridazole has the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol.
Q5: How does Dimetridazole perform under different storage conditions?
A5: Studies indicate that Dimetridazole injection is stable under room temperature but exhibits instability when exposed to light. [] This suggests the importance of light-protected storage for maintaining the drug's potency.
Q6: Does Dimetridazole degrade during food preparation?
A6: Research on the stability of Dimetridazole residues in chicken meat and eggs revealed that cooking does not completely eliminate the drug. [] While some leaching into cooking juices occurs, a significant portion of the residue remains in the cooked food.
Q7: Has Dimetridazole been investigated for catalytic applications?
A7: Based on the provided research, there is no evidence suggesting the use of Dimetridazole as a catalyst. Its applications primarily focus on its antimicrobial properties.
Q8: Are there any computational studies exploring the interactions of Dimetridazole with its targets?
A8: While the provided research does not explicitly mention computational studies on Dimetridazole's target interactions, it highlights the use of techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for drug residue analysis. [, ] Computational methods could complement these techniques by providing insights into drug-target binding affinities and potential resistance mechanisms.
Q9: How do structural modifications of Dimetridazole affect its activity?
A9: The efficacy of Dimetridazole is closely linked to its nitroimidazole core. [] Modifications to this core structure can significantly impact its activity, potency, and selectivity. For instance, replacing the methyl groups with other substituents could alter its redox potential, thereby influencing its activation and subsequent effects on target organisms.
Q10: What strategies can be employed to enhance the stability or solubility of Dimetridazole?
A10: Formulating Dimetridazole as water-soluble salts has been explored to improve its solubility and bioavailability. [, ] This approach aims to facilitate drug administration and potentially enhance its therapeutic efficacy.
Q11: What are the regulatory implications of Dimetridazole use in food-producing animals?
A11: Due to concerns about potential carcinogenicity and genotoxicity, Dimetridazole is banned for use in food-producing animals in many countries, including those within the European Union. [, ] Despite these regulations, illegal use persists, highlighting the need for effective monitoring and control measures. []
Q12: How is Dimetridazole metabolized in animals?
A12: In pigs, Dimetridazole undergoes significant biotransformation in the liver. [] The primary metabolic pathway involves hydroxylation, leading to the formation of 1-methyl-2-hydroxymethyl-5-nitroimidazole. [] A minor pathway includes N-demethylation, yielding 2-methyl-(4,5)-nitroimidazole. []
Q13: Are there any long-term effects associated with Dimetridazole exposure?
A13: While the provided research focuses on immediate effects and residue depletion, long-term effects of Dimetridazole exposure, particularly in humans, require further investigation. Its genotoxic and carcinogenic potential raises concerns about potential health risks associated with prolonged or repeated exposure.
Q14: What in vitro models have been used to study the efficacy of Dimetridazole?
A14: Researchers have employed in vitro assays using Histomonas meleagridis cultures to evaluate the effectiveness of Dimetridazole and other antiprotozoal drugs. [] These assays provide insights into the drug's minimum lethal concentration and the time required to achieve parasite death.
Q15: Are there known instances of resistance to Dimetridazole?
A15: Research on Tritrichomonas foetus revealed the development of resistance to Dimetridazole in experimentally infected hamsters. [] This resistance persisted even after extended periods, indicating a stable phenotypic change in the parasite.
Q16: Does Dimetridazole exhibit cross-resistance with other antimicrobial agents?
A16: Yes, cross-resistance between Dimetridazole and other nitroimidazoles, such as metronidazole and aminitrozole, has been observed in Tritrichomonas foetus. [] This finding suggests shared resistance mechanisms among this drug class.
Q17: What are the known toxicological effects of Dimetridazole?
A17: Dimetridazole has raised concerns due to its potential genotoxic and carcinogenic properties, particularly in long-term exposure scenarios. [, ] While studies on its acute toxicity are available, further research is needed to thoroughly assess its long-term safety profile in both animals and humans.
Q18: What analytical techniques are commonly used for Dimetridazole detection and quantification?
A18: High-performance liquid chromatography (HPLC) coupled with various detectors, including ultraviolet (UV) and mass spectrometry (MS), has been widely employed for the analysis of Dimetridazole and its metabolites in various matrices, including animal tissues, feed, and honey. [, , , , ]
Q19: How is the accuracy and reliability of Dimetridazole analytical methods ensured?
A19: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of Dimetridazole measurements. Researchers employ rigorous validation procedures following established guidelines, such as the European Commission Decision 2002/657/EC, to demonstrate the fitness of analytical methods for their intended purpose. []
Q20: Does Dimetridazole pose any environmental risks?
A20: The persistence and potential bioaccumulation of Dimetridazole in the environment, particularly in aquatic ecosystems, raises concerns about its ecological impact. [] Further research is needed to fully evaluate its long-term effects on aquatic organisms and develop strategies for mitigating potential risks.
Q21: How does the dissolution rate of Dimetridazole formulations influence its bioavailability?
A21: The rate at which Dimetridazole dissolves from its formulated form can significantly affect its absorption and bioavailability. [, ] Formulations with faster dissolution rates generally lead to quicker absorption and higher drug concentrations in the bloodstream.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

